rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a fluorine atom and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts, such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, enantioselective synthesis methods are employed to obtain the desired stereoisomer with high purity .
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
- rel-(1R,2R)-2-(2-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- rel-(1R,2R)-1-amino-2-phenylcyclobutanecarboxylic acid
Comparison: rel-(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with trifluoromethyl or amino groups, in terms of reactivity and biological activity .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10+/m1/s1 |
InChI Key |
ULOVTWLQHAOUKT-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)F)C(=O)O |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.